7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10098046
InChI: InChI=1S/C18H17N5O3/c1-25-10-9-22-8-7-15-14(17(22)24)11-19-18-20-16(21-23(15)18)12-3-5-13(26-2)6-4-12/h3-8,11H,9-10H2,1-2H3
SMILES: COCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC
Molecular Formula: C18H17N5O3
Molecular Weight: 351.4 g/mol

7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC10098046

Molecular Formula: C18H17N5O3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C18H17N5O3
Molecular Weight 351.4 g/mol
IUPAC Name 11-(2-methoxyethyl)-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C18H17N5O3/c1-25-10-9-22-8-7-15-14(17(22)24)11-19-18-20-16(21-23(15)18)12-3-5-13(26-2)6-4-12/h3-8,11H,9-10H2,1-2H3
Standard InChI Key TXOCHDCOTFVOHL-UHFFFAOYSA-N
SMILES COCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC
Canonical SMILES COCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC

Introduction

7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e]124triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound belonging to the class of pyrido[3,4-e] triazolo[1,5-a]pyrimidines. This compound features a unique structure with a pyrido-triazolo-pyrimidine core, substituted with a 2-methoxyethyl group at the 7-position and a 4-methoxyphenyl group at the 2-position. Its molecular formula is C18_{18}H17_{17}N5_{5}O3_{3}, with a molecular weight of 351.4 g/mol .

Biological Activities and Applications

While specific biological activities of 7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one are not extensively documented, compounds within the pyrido[3,4-e] triazolo[1,5-a]pyrimidine class are generally explored for their potential therapeutic applications. These include anticancer, anti-inflammatory, and antimicrobial activities, often attributed to their ability to interact with enzymes or receptors.

Mechanism of Action

The mechanism of action for compounds in this class typically involves interaction with molecular targets such as enzymes or receptors. The presence of specific functional groups, such as methoxy and phenyl rings, can enhance binding affinity to target proteins, influencing their pharmacological properties.

Research Findings and Future Directions

Research on heterocyclic compounds like 7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is ongoing, with a focus on optimizing their synthesis and exploring their biological activities. Future studies may involve structure-activity relationship (SAR) analyses to identify optimal structural features for enhanced therapeutic efficacy .

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